molecular formula C13H10ClNO2 B2552616 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid CAS No. 854860-15-4

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B2552616
CAS No.: 854860-15-4
M. Wt: 247.68
InChI Key: NQFVACCQTKXGON-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the quinoline core. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. The compound’s conjugated aromatic system enables participation in electron-rich interactions, while the carboxylic acid group allows for further derivatization, such as amide or ester formation .

Properties

IUPAC Name

6-chloro-2-cyclopropylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVACCQTKXGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .

Comparison with Similar Compounds

Key Properties :

  • Safety and Handling : Requires stringent safety measures due to hazards including skin/eye irritation (H315, H319), respiratory risks (H335), and environmental toxicity (H411). Precautions include using protective equipment (gloves, goggles) and ensuring adequate ventilation during handling .
  • Storage : Must be stored in a cool, dry, and ventilated environment, protected from moisture and heat (P402, P410) .
  • Commercial Status : Discontinued by suppliers like CymitQuimica, limiting its current availability for research .

Comparison with Similar Compounds

The structural and functional attributes of 6-chloro-2-cyclopropylquinoline-4-carboxylic acid can be contextualized by comparing it to analogs with variations in the 2-position substituent, halogenation, and functional groups. Below is a detailed analysis:

Structural Analogs with Substituent Variations at the 2-Position

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclopropyl C₁₃H₁₀ClNO₂ 247.68* High reactivity for derivatization; used in materials science
6-Chloro-2-methylquinoline-4-carboxylic acid Methyl C₁₁H₈ClNO₂ 221.64 Simpler substituent; lower steric hindrance
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 4-Ethoxyphenyl C₁₈H₁₄ClNO₃ 327.76 Enhanced electron-donating capacity; potential in organic electronics
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 4-Isopropylphenyl C₁₉H₁₆ClNO₂ 325.80 Bulky substituent; may reduce solubility in polar solvents
6-Chloro-2-(2-thienyl)quinoline-4-carboxylic acid 2-Thienyl C₁₄H₈ClNO₂S 289.74 Thiophene ring introduces sulfur; alters electronic properties
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl C₁₆H₁₀ClNO₃ 299.71 Hydroxyl group increases polarity and H-bonding potential

Key Observations :

  • Steric Effects : Bulky groups like isopropylphenyl (325.8 Da) or cyclopropyl (247.68 Da) influence reactivity and solubility. Cyclopropyl’s small ring size balances steric hindrance with electronic effects .
  • Electronic Modulation : Electron-donating groups (e.g., ethoxyphenyl) enhance conjugation, while electron-withdrawing groups (e.g., thienyl) modify redox properties .
  • Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., isopropylphenyl) favor organic solvents .

Functional Group and Halogenation Comparisons

Compound Name Halogen/Functional Group Variation Molecular Weight Notable Characteristics References
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Pyrimidine core; hydroxyl at 6-position 214.62* Pyrimidine vs. quinoline core; altered bioactivity
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid Fluorine at 6-position; biphenyl substituent 371.39* Fluorine’s electronegativity impacts binding affinity

*Molecular weight calculated based on formula.

Key Observations :

  • Core Heterocycle: Pyrimidine derivatives (e.g., ) exhibit different electronic profiles compared to quinoline, affecting applications in medicinal chemistry.
  • Halogen Effects : Chlorine (in target compound) vs. fluorine (in ) alters lipophilicity and metabolic stability.

Research and Application Insights

  • Materials Science: The quinoline core in this compound is leveraged in organic electronics for charge transport layers .
  • Medicinal Chemistry : Analogs with hydroxyl or thienyl groups show promise as kinase inhibitors or antimicrobial agents due to improved binding interactions .
  • Synthetic Flexibility : Carboxylic acid functionality enables covalent attachment to polymers or biomolecules, facilitating drug delivery systems .

Biological Activity

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a synthetic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. Its molecular formula is C₁₃H₁₀ClNO₂, with a molecular weight of 247.68 g/mol. The compound features a quinoline ring structure, which is essential in various biological applications due to its ability to interact with multiple molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or receptors that are crucial for microbial growth and survival. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Anticancer Activity

The compound has also garnered attention in the field of oncology. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Its mode of action may involve:

  • Inhibition of cell proliferation : The compound interferes with critical signaling pathways that regulate cell growth.
  • Induction of apoptosis : It triggers programmed cell death through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, evidence suggests that it interacts with various molecular targets, inhibiting enzymes or receptors involved in essential biological processes.

Biological ActivityMechanism
AntimicrobialInhibition of microbial enzymes
AnticancerInduction of apoptosis via mitochondrial pathways

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. This suggests its potential as an alternative treatment option in combating resistant strains.

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer properties of this compound on human cancer cell lines (HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong antiproliferative effects. Further mechanistic studies revealed that the compound induced G1 phase cell cycle arrest, leading to increased apoptosis rates.

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Formation of the quinoline core : Utilizing cyclization reactions involving substituted anilines.
  • Chlorination : Introducing the chloro group at the 6-position using chlorinating agents.
  • Cyclopropyl substitution : Achieved through specific coupling reactions that incorporate cyclopropyl moieties.
  • Carboxylic acid formation : Final steps include carboxylation reactions to yield the carboxylic acid functional group.

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : To form quinoline N-oxides.
  • Reduction : Leading to tetrahydroquinoline derivatives.
  • Substitution : Allowing for further functionalization at the chloro position.

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